
Pharmacokinetics and Bioavailability of
Oseltamivir Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Oseltamivir acid

Cat. No.: B1677507 Get Quote

Introduction

Oseltamivir is a potent and selective inhibitor of the neuraminidase enzyme of the influenza

virus, crucial for the treatment and prophylaxis of both influenza A and B infections.[1][2][3][4]

Administered orally as the ethyl ester prodrug, oseltamivir phosphate (OP), it is not

pharmacologically active itself. Following oral administration, it is rapidly and extensively

converted by esterases, primarily in the liver, into its active metabolite, oseltamivir carboxylate

(OC), also referred to as oseltamivir acid.[1][2][3][4][5] This active form is responsible for the

antiviral effect. A thorough understanding of the pharmacokinetics and bioavailability of

oseltamivir acid is fundamental for optimizing dosing strategies and ensuring therapeutic

efficacy across diverse patient populations. This guide provides a detailed overview of the

absorption, distribution, metabolism, and excretion (ADME) of oseltamivir and its active

metabolite, supported by quantitative data, experimental methodologies, and process

visualizations.

Absorption and Bioavailability
Oseltamivir phosphate is readily absorbed from the gastrointestinal tract following oral

administration.[1][6][7][8] The prodrug undergoes extensive first-pass metabolism, where

hepatic carboxylesterases efficiently hydrolyze the ester bond to form the active oseltamivir

carboxylate.[1][2][9]

Bioavailability: The systemic bioavailability of the active metabolite, oseltamivir carboxylate,

is high, with approximately 80% of an oral dose of oseltamivir phosphate reaching the
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systemic circulation in this form.[1][7][8][10][11] Exposure to the prodrug itself is minimal,

constituting less than 5% of the total systemic exposure.[6]

Time to Peak Concentration (Tmax): Oseltamivir carboxylate is detectable in plasma within

30 minutes of oral dosing, reaching peak plasma concentrations (Cmax) in approximately 3

to 4 hours.[1][7][8][12]

Effect of Food: Co-administration with food does not significantly impact the overall

bioavailability (AUC) of oseltamivir carboxylate.[6][13] While there can be a slight reduction

in Cmax, the overall exposure remains consistent, suggesting that oseltamivir can be taken

with or without food.[6] Taking the medication with food may improve tolerability.

Effect of Gastric pH: The absorption of oseltamivir is not affected by alterations in gastric pH,

as demonstrated in studies with cimetidine and antacids.[1][3]

Distribution
Once formed, oseltamivir carboxylate is systemically distributed to key sites of influenza

infection.

Volume of Distribution (Vd): The steady-state volume of distribution (Vss) of oseltamivir

carboxylate in humans is approximately 23 to 26 liters.[1][6][10] This value is comparable to

the volume of extracellular body water, indicating that the active metabolite is well-distributed

throughout the body and can effectively reach tissues such as the lung, trachea, nasal

mucosa, sinuses, and middle ear at therapeutic concentrations.[1]

Protein Binding: A critical distinction exists between the prodrug and its active metabolite

regarding plasma protein binding. Oseltamivir phosphate (prodrug) is moderately bound to

human plasma proteins (42%), whereas oseltamivir carboxylate (active metabolite) exhibits

very low binding (3%).[6][10][14] This low protein binding for the active form means that a

high fraction is free to distribute to tissues and exert its antiviral effect, and the potential for

drug displacement interactions is low.[6]

Metabolism
The metabolic pathway for oseltamivir is straightforward and highly efficient.
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Conversion to Active Metabolite: Oseltamivir phosphate is almost entirely converted to

oseltamivir carboxylate by carboxylesterase 1 (CES1), which is predominantly located in the

liver.[9][11] This conversion is rapid and extensive, with over 90% of the absorbed prodrug

being eliminated through this pathway.[6]

Cytochrome P450 (CYP) System: Neither oseltamivir nor oseltamivir carboxylate is a

substrate for, or an inhibitor of, the major cytochrome P450 isoforms in vitro.[1][6][7][12] This

lack of interaction with the CYP450 system significantly minimizes the risk of clinically

relevant drug-drug interactions with medications metabolized through these common

pathways.[1][2]

Excretion
The elimination of oseltamivir and its active metabolite is primarily a renal process.

Renal Excretion: Oseltamivir carboxylate is not further metabolized and is almost exclusively

eliminated from the body via the kidneys (>99%).[6] The elimination occurs through a

combination of glomerular filtration and active tubular secretion.[5][6]

Transporter Involvement: The tubular secretion is mediated by the anionic pathway,

specifically involving the human organic anion transporter 1 (hOAT1).[5][15][16]

Clearance and Half-Life: The renal clearance of oseltamivir carboxylate (approximately 18.8

L/h) is greater than the glomerular filtration rate (approximately 7.5 L/h), confirming the role

of active tubular secretion.[6] The plasma concentrations of the prodrug, oseltamivir, decline

rapidly with an elimination half-life of 1 to 3 hours.[6][10] In contrast, the active metabolite,

oseltamivir carboxylate, has a much longer elimination half-life of 6 to 10 hours, which

supports a convenient twice-daily dosing regimen.[6][7][8][10]

Fecal Excretion: A minor portion of the oral dose (<20%) is eliminated in the feces.[1][6]

Data Presentation: Pharmacokinetic Parameters
The pharmacokinetic profile of oseltamivir is linear and dose-proportional for doses up to 500

mg twice daily.[1][2]
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Table 1: Mean Pharmacokinetic Parameters of Oseltamivir and Oseltamivir Carboxylate in

Healthy Adults (Multiple 75 mg Twice Daily Doses)

Parameter
Oseltamivir
(Prodrug)

Oseltamivir
Carboxylate (Active
Metabolite)

Reference

Cmax (ng/mL) 65.2 (26% CV) 348 (18% CV) [6]

AUC0-12h (ng·h/mL) 112 (25% CV) 2719 (20% CV) [6]

Tmax (hours) ~1 3 - 4 [12][17]

Elimination Half-life

(T½, hours)
1 - 3 6 - 10 [6][7][10]

Apparent Volume of

Distribution (Vd, L)
1768 ± 1445 (Vss/F) 23 - 26 (Vss) [6][9]

Plasma Protein

Binding
42% 3% [6][10][14]

Bioavailability <5% of total exposure ~80% [1][6][10]

Primary Route of

Elimination
Conversion to OC

Renal Excretion

(>99%)
[6]

(CV = Coefficient of Variation)

Table 2: Effect of Food and Co-administered Drugs on Oseltamivir Carboxylate

Pharmacokinetics
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Condition
Effect on
Cmax

Effect on AUC Significance Reference

Coadministratio

n with Food

No significant
effect (441
ng/mL fed vs.
551 ng/mL
fasted)

No significant
effect (6069
ng·h/mL fed
vs. 6218
ng·h/mL
fasted)

Not clinically
significant.
Can be taken
with or without
food.

[6]

Coadministration

with Milk

Reduced (69.5%

of control)

No significant

effect on AUC0-

∞

Early absorption

is reduced, but

overall exposure

is unaffected.

[18][19]

Coadministration

with Probenecid
Increased

Increased (~2.5-

fold)

Probenecid

blocks renal

tubular secretion,

significantly

increasing

exposure.

[5][16][20][21]

| Coadministration with Cimetidine/Amoxicillin | No interaction | No interaction | No clinically

significant interaction observed. |[5][16] |

Experimental Protocols & Methodologies
The characterization of oseltamivir pharmacokinetics relies on a combination of in vivo and in

vitro studies.

Clinical Pharmacokinetic Studies
A common design to assess drug interactions or the effect of food is a randomized, open-label,

crossover study in healthy volunteers.[5][16][18]

Study Population: Healthy adult male and female subjects.
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Dosing: Subjects receive a single oral dose of oseltamivir phosphate (e.g., 75 mg) under

specific conditions (e.g., fasted vs. fed, or with/without a co-administered drug like

probenecid).[13][21]

Washout Period: After a washout period (e.g., 7 days), subjects "cross over" to the alternate

treatment arm.[13]

Sample Collection: Serial blood samples are collected at predefined time points (e.g., pre-

dose, and at various intervals up to 24-48 hours post-dose). Urine samples are also often

collected over the same period.[22]

Bioanalysis: Plasma and urine concentrations of both oseltamivir and oseltamivir carboxylate

are quantified using a validated bioanalytical method, typically high-performance liquid

chromatography with tandem mass spectrometry (LC-MS/MS). This method offers high

sensitivity and specificity.

Pharmacokinetic Analysis: The concentration-time data are used to calculate key

pharmacokinetic parameters such as Cmax, Tmax, AUC, and T½ using non-compartmental

analysis.

Animal Models
Preclinical pharmacokinetic studies are often conducted in animal models to understand ADME

properties before human trials.

Species: Rats and ferrets are commonly used models.[23][24][25][26] The ferret is

particularly relevant as it is a suitable model for influenza infection studies.[23][25][27]

Methodology: Studies often involve administering oseltamivir phosphate (e.g., by oral

gavage) or oseltamivir carboxylate (e.g., intravenously) and collecting serial blood and tissue

samples to determine drug distribution and elimination characteristics.[24][26]

In Vitro Studies
In vitro systems are used to investigate specific mechanisms of metabolism and transport.

Metabolism: The conversion of oseltamivir to its active metabolite can be studied using

human liver fractions (e.g., microsomes or S9 fractions) or recombinant human
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carboxylesterases (HCE1 and HCE2).[26] The lack of interaction with CYP450 enzymes is

confirmed using human liver microsomes and a panel of specific enzyme substrates.[6]

Transport: The role of renal transporters is investigated using cell lines engineered to

express specific transporters. For example, Chinese hamster ovary (CHO) cells stably

transfected with human OAT1 (hOAT1) can be used to confirm that oseltamivir carboxylate is

a substrate and to test for potential inhibition by other drugs like probenecid.[5][16]
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Caption: Renal elimination of oseltamivir carboxylate via filtration and secretion.
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Caption: Workflow of a two-period crossover clinical pharmacokinetic trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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